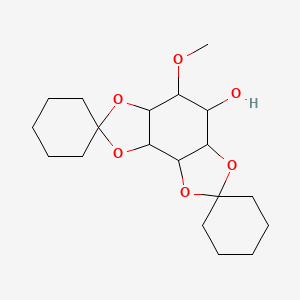
(3Z)-3-(hydroxymethylidene)-6-phenylpiperazine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-3-(hidroximetilideno)-6-fenilpiperazina-2,5-diona es un compuesto químico con una estructura única que incluye un anillo de piperazina sustituido con un grupo hidroximetilideno y un grupo fenilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (3Z)-3-(hidroximetilideno)-6-fenilpiperazina-2,5-diona normalmente implica la reacción de materiales de partida apropiados en condiciones controladas. Un método común involucra la condensación de un derivado de piperazina con un precursor hidroximetilideno en presencia de un catalizador. Las condiciones de reacción, como la temperatura, el solvente y el tiempo de reacción, se optimizan para lograr altos rendimientos y pureza del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción similares a las de los laboratorios, pero con parámetros optimizados para la escalabilidad. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la consistencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
(3Z)-3-(hidroximetilideno)-6-fenilpiperazina-2,5-diona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroximetilideno puede oxidarse para formar los correspondientes derivados de aldehído o ácido carboxílico.
Reducción: La reducción del compuesto puede conducir a la formación de derivados hidroxilo o alquilo.
Sustitución: El grupo fenilo puede sufrir reacciones de sustitución electrófila o nucleófila, lo que lleva a la formación de diversos derivados sustituidos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan comúnmente agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de litio y aluminio (LiAlH₄).
Sustitución: Los reactivos como los halógenos (Cl₂, Br₂) o los nucleófilos (NH₃, OH⁻) pueden utilizarse en condiciones apropiadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir aldehídos o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o alcanos.
Aplicaciones Científicas De Investigación
(3Z)-3-(hidroximetilideno)-6-fenilpiperazina-2,5-diona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está llevando a cabo la investigación para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de (3Z)-3-(hidroximetilideno)-6-fenilpiperazina-2,5-diona implica su interacción con objetivos moleculares y vías específicas. El grupo hidroximetilideno puede formar puentes de hidrógeno con moléculas biológicas, mientras que el grupo fenilo puede participar en interacciones hidrofóbicas. Estas interacciones pueden modular la actividad de enzimas, receptores u otras proteínas, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
(3Z)-3-(hidroximetilideno)-6-metilpiperazina-2,5-diona: Estructura similar pero con un grupo metilo en lugar de un grupo fenilo.
(3Z)-3-(hidroximetilideno)-6-etilpiperazina-2,5-diona: Estructura similar pero con un grupo etilo en lugar de un grupo fenilo.
Unicidad
La presencia del grupo fenilo en (3Z)-3-(hidroximetilideno)-6-fenilpiperazina-2,5-diona confiere propiedades químicas y biológicas únicas en comparación con sus análogos. El grupo fenilo puede mejorar la estabilidad, la solubilidad y la capacidad del compuesto para interactuar con objetivos biológicos específicos, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C11H10N2O3 |
|---|---|
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
(3Z)-3-(hydroxymethylidene)-6-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C11H10N2O3/c14-6-8-10(15)13-9(11(16)12-8)7-4-2-1-3-5-7/h1-6,9,14H,(H,12,16)(H,13,15)/b8-6- |
Clave InChI |
WSNUQNLXONWSFX-VURMDHGXSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2C(=O)N/C(=C\O)/C(=O)N2 |
SMILES canónico |
C1=CC=C(C=C1)C2C(=O)NC(=CO)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




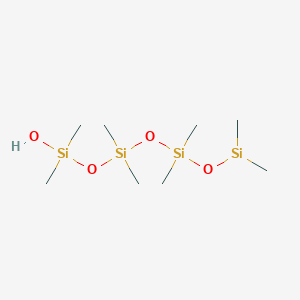
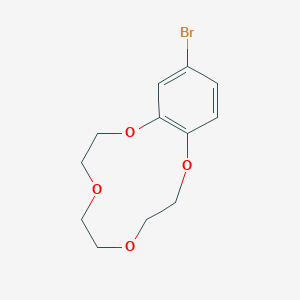
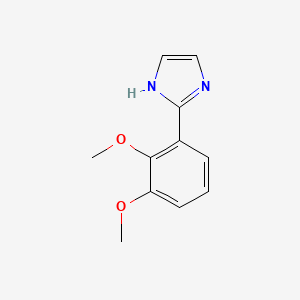

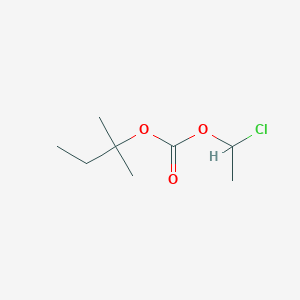
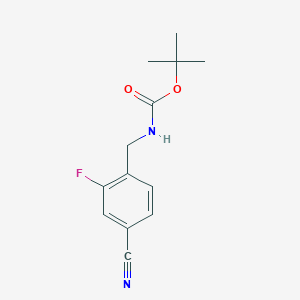
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-al](/img/structure/B12285098.png)
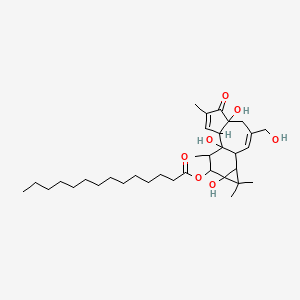


![(2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate](/img/structure/B12285122.png)
